Ricinelaidic acid

Vue d'ensemble

Description

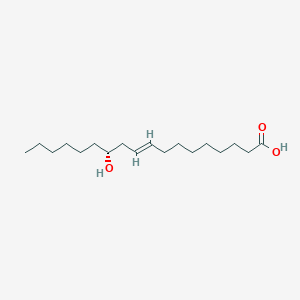

Ricinelaidic acid, also known as (9E,12R)-12-Hydroxyoctadec-9-enoic acid, is an unsaturated omega-9 trans fatty acid. It is the trans-isomer of ricinoleic acid, which is a major component of castor oil. This compound is characterized by a trans double bond at position 9 and a hydroxyl group at position 12.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ricinelaidic acid can be synthesized through the elaidinization of methyl ricinoleate. This process involves the use of a nitrite-nitric acid solution to convert methyl ricinoleate into methyl ricinelaidate. The methyl ricinelaidate is then subjected to fractional crystallization and hydrolysis to yield this compound . Another method involves the photochemical conversion of ricinoleic acid using diphenyl disulfide and hexane under irradiation with a medium-pressure mercury lamp. The resulting product is then recrystallized to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Fractional crystallization and hydrolysis are key steps in the industrial process to separate and purify this compound from its precursors .

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

Ricinelaidic acid’s reactivity arises from two key functional groups:

-

Hydroxyl group at position 12 (R-configuration)

-

Trans double bond at position 9 (E-configuration)

These groups enable reactions typical of alcohols and unsaturated fatty acids, though stereochemistry modulates outcomes .

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| C12-OH | Esterification | This compound esters (e.g., methyl esters) |

| C12-OH | Oxidation | 12-Keto-octadec-9-enoic acid |

| C9 trans double bond | Hydrogenation | 12-Hydroxystearic acid |

| C9 trans double bond | Epoxidation | 9,10-Epoxy derivatives |

Comparative Reactivity with Ricinoleic Acid

This compound is the trans isomer of ricinoleic acid (cis-12-hydroxyoctadec-9-enoic acid). Studies highlight stark differences in bioactivity and inferred reactivity:

The trans configuration sterically hinders interactions with biological targets , suggesting similar steric effects in chemical reactions (e.g., lower reactivity in cycloadditions compared to cis isomers).

Oxidation Reactions

The C12 hydroxyl group can be oxidized to a ketone, though no experimental data confirm this for this compound. In ricinoleic acid, oxidation with Jones reagent yields 12-keto-octadec-9-enoic acid . this compound’s trans double bond may influence oxidation kinetics due to reduced conjugation with the hydroxyl group.

Stereochemical Stability

This compound’s R-configuration at C12 and E-configuration at C9 are stable under physiological conditions. No evidence of isomerization to ricinoleic acid (cis) exists in the literature, consistent with the high energy barrier for trans→cis conversion .

Gaps in Research

-

Limited experimental data on this compound’s standalone reactivity.

-

Most inferences derive from ricinoleic acid studies or structural analogs.

-

No kinetic or thermodynamic parameters (e.g., activation energies) are available.

Applications De Recherche Scientifique

Ricinelaidic acid has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.

Biology: Studied for its effects on cellular processes and as a model compound for studying fatty acid metabolism.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Used in the production of biodegradable polymers, lubricants, and surfactants

Mécanisme D'action

Ricinelaidic acid exerts its effects through various molecular targets and pathways. It can act as an antagonist to leukotriene B4 receptors, inhibiting leukotriene B4-induced chemotaxis and calcium flux in human neutrophils . Additionally, it may interact with cannabinoid receptors and transient receptor potential cation channels, modulating inflammatory and pain responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ricinoleic acid: The cis-isomer of ricinelaidic acid, with a cis double bond at position 9.

Elaidic acid: An unsaturated omega-9 trans fatty acid without a hydroxyl group at position 12.

Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.

Uniqueness

This compound is unique due to its trans double bond and hydroxyl group at position 12, which confer distinct chemical and biological properties. Its ability to form organogels and its potential anti-inflammatory effects make it a valuable compound for various applications .

Activité Biologique

Ricinelaidic acid, also known as 12-hydroxy-9-trans-octadecenoic acid, is a fatty acid derived from castor oil and is a structural isomer of ricinoleic acid. This compound has garnered attention in recent years due to its notable biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article delves into the various aspects of this compound's biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group and a trans double bond. Its chemical formula is , and it is classified as a hydroxy fatty acid. The presence of the hydroxyl group contributes to its solubility in water and enhances its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study evaluated the antimicrobial activity of ricinoleic acid derivatives, including this compound, against various bacterial strains. The results indicated that these compounds exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential use as natural preservatives or therapeutic agents against infections .

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This effect was attributed to its ability to modulate signaling pathways involved in inflammation, making it a candidate for development as an anti-inflammatory agent .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been studied for its analgesic properties. A study highlighted its role in reducing pain perception in animal models, suggesting that it may interact with pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Study on Antimicrobial Activity : A comprehensive study published in the Journal of Agricultural and Food Chemistry assessed the antimicrobial efficacy of this compound against foodborne pathogens. The findings revealed that this compound effectively inhibited the growth of pathogens such as Listeria monocytogenes and Salmonella enterica, demonstrating its potential application in food safety .

- Anti-inflammatory Mechanisms : In another study published in Phytotherapy Research, researchers investigated the molecular mechanisms by which this compound exerts its anti-inflammatory effects. The study found that the compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .

Synthesis and Derivatives

The synthesis of this compound derivatives has been explored for enhancing its biological activity. Various synthetic approaches have been developed to create analogs with improved efficacy against specific biological targets. For instance, studies have reported on the synthesis of lactones from this compound that exhibit enhanced antimicrobial activity .

Propriétés

IUPAC Name |

(E,12R)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-XLNAKTSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316395 | |

| Record name | Ricinelaidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-12-5 | |

| Record name | Ricinelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ricinelaidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICINELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.